tert-Butyl methyl malonate chemical properties
tert-Butyl methyl malonate chemical properties
An In-Depth Technical Guide to the Chemical Properties of tert-Butyl Methyl Malonate
Introduction
Tert-butyl methyl malonate is an asymmetrical diester of malonic acid, bearing both a tert-butyl and a methyl ester group. This structural feature makes it a valuable and versatile reagent in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its utility stems from the differential reactivity of the two ester functionalities and the presence of an acidic methylene group, which serves as a key site for carbon-carbon bond formation. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, reactivity, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Tert-butyl methyl malonate is a combustible, colorless to slightly yellow liquid at room temperature.[2][3][4] It is soluble in common organic solvents such as alcohols and ethers.[1] The material is known to be relatively stable but should be stored away from strong oxidizing agents and high temperatures, as it can darken in color over time.[1][2][5]
Table 1: Physicochemical Properties of tert-Butyl Methyl Malonate
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₈H₁₄O₄ | [1][4][6] |
| Molecular Weight | 174.19 g/mol | [4][6] |
| CAS Number | 42726-73-8 | [4] |
| Appearance | Clear colorless to slightly yellow liquid | [3] |
| Boiling Point | 80 °C @ 11 mmHg | [3][4] |
| ~213-215 °C @ 760 mmHg | [1] | |
| Melting Point | Approx. -31 °C | [1] |
| Density | 1.03 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.415 | [3][4] |
| Flash Point | 79 °C (174.2 °F) - closed cup |[2][4][5] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of tert-butyl methyl malonate. The following data are representative for the compound.
Table 2: Spectroscopic Data for tert-Butyl Methyl Malonate
| Technique | Parameters | Data | Reference |
|---|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | δ 3.74 (s, 3H, -OCH₃), 3.30 (s, 2H, -CH₂-), 1.47 (s, 9H, -C(CH₃)₃) | [3] |
| ¹³C NMR | 100 MHz, CDCl₃ | δ 167.5, 165.8, 82.1, 52.3, 42.7, 27.9 | [3] |
| Mass Spec. (HR-FAB) | [M+H]⁺ | Calculated for C₈H₁₅O₄: 175.0883; Found: 175.0875 |[3] |
Synthesis and Reactivity
Synthesis
Tert-butyl methyl malonate is typically synthesized via esterification. A common laboratory-scale method involves the reaction of mono-tert-butyl malonate with methanol in the presence of a catalyst.[3] This approach provides a high yield of the desired asymmetric diester.
Reactivity
The primary utility of tert-butyl methyl malonate in organic synthesis is centered on two key features:
-
The α-Methylene Group: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are acidic and can be readily removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, acyl chlorides), enabling the construction of more complex molecular frameworks.
-
Differential Ester Reactivity: The tert-butyl ester and methyl ester groups can be selectively cleaved under different conditions. The tert-butyl group is labile under strong acidic conditions (e.g., trifluoroacetic acid), while the methyl ester is typically removed via saponification with a base (e.g., NaOH, KOH) followed by acidification. This orthogonality allows for selective deprotection and further transformation at either end of the molecule.
Experimental Protocols
Synthesis of tert-Butyl Methyl Malonate via Catalytic Esterification
This protocol describes the synthesis from mono-tert-butyl malonate and methanol using a hafnium(IV) chloride catalyst.[3]
-
Materials:
-
Mono-tert-butyl malonate (3.0 g, 18.7 mmol)
-
Methanol (70 mL)
-
Hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol)
-
Dichloromethane
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Silica gel
-
n-Hexane
-
Ethyl acetate
-
-
Equipment:
-
200 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
-
Procedure:
-
To a 200 mL round-bottom flask, add mono-tert-butyl malonate (3.0 g) and methanol (70 mL).[3]
-
Add the hafnium(IV) chloride tetrahydrofuran complex (88 mg) to the solution while stirring.[3]
-
Stir the reaction mixture at room temperature for 48 hours.[3]
-
Upon completion, add saturated saline solution to the mixture.[3]
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 70 mL).[3]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[3]
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.[3]
-
-
Purification:
Caption: A flowchart illustrating the key steps in the synthesis of tert-butyl methyl malonate.
General Protocol for α-Alkylation
This protocol provides a representative workflow for the alkylation of the α-carbon of tert-butyl methyl malonate, a cornerstone of its synthetic utility.
-
Materials:
-
tert-Butyl methyl malonate
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Alkylating agent (e.g., an alkyl halide, R-X)
-
Aqueous workup solution (e.g., saturated ammonium chloride)
-
Organic extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
Dissolve tert-butyl methyl malonate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Carefully add the base portion-wise to the solution to form the enolate.
-
Allow the mixture to stir for a specified time (e.g., 30-60 minutes) to ensure complete deprotonation.
-
Add the alkylating agent (R-X) dropwise to the enolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the resulting α-alkylated product via column chromatography or distillation.
-
Caption: The core reactivity pathway of tert-butyl methyl malonate for C-C bond formation.
Safety and Handling
Tert-butyl methyl malonate is classified as an irritant and a combustible liquid.[1][2][6] Proper safety precautions are mandatory during its handling and use.
Table 3: Safety Information
| Category | Details | References |
|---|---|---|
| GHS Hazard Statements | H315: Causes skin irritation | [6] |
| H319: Causes serious eye irritation | [6] | |
| H335: May cause respiratory irritation | [6] | |
| GHS Pictogram | Exclamation Mark | [6] |
| Precautionary Statements | P261: Avoid breathing vapor. | [6] |
| P280: Wear protective gloves/eye protection. | [6] | |
| S24/25: Avoid contact with skin and eyes. | [1] | |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile), respirator with appropriate filter (type ABEK). | [4] |
| Incompatible Materials | Strong oxidizing agents. | [2][5] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat, sparks, and open flames. | [2][5] |
| Hazardous Decomposition | Combustion produces carbon monoxide (CO) and carbon dioxide (CO₂). |[2][5] |
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[2][5] All work should be performed in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.[1][2]
References
- 1. TERT-BUTYL-(METHYLMALONAT) [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. TERT-BUTYL METHYL MALONATE | 42726-73-8 [amp.chemicalbook.com]
- 4. tert-Butyl methyl malonate 95 42726-73-8 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. tert-Butyl methyl malonate | C8H14O4 | CID 2733872 - PubChem [pubchem.ncbi.nlm.nih.gov]
